molecular formula C11H18O7S B12630766 ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate

ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate

Cat. No.: B12630766
M. Wt: 294.32 g/mol
InChI Key: DGQQJVUBJZKBEW-PFJAIDEKSA-N
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Description

Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and a dioxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate typically involves multiple steps, including the formation of the dioxolane and dioxathiolane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-: Another compound with a dioxolane ring, but with different functional groups and properties.

    (4S)-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene) propanoic acid, methyl ester: A compound with a similar dioxolane ring but different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C11H18O7S

Molecular Weight

294.32 g/mol

IUPAC Name

ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate

InChI

InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7?,8?,11-,19?/m0/s1

InChI Key

DGQQJVUBJZKBEW-PFJAIDEKSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C(OS(=O)O1)C2COC(O2)(C)C)C

Canonical SMILES

CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C

Origin of Product

United States

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